molecular formula C12H17NO2 B14169838 3-Isopropylphenyl N,N-dimethylcarbamate CAS No. 3938-45-2

3-Isopropylphenyl N,N-dimethylcarbamate

Cat. No.: B14169838
CAS No.: 3938-45-2
M. Wt: 207.27 g/mol
InChI Key: RDKXIDLUGBHOCT-UHFFFAOYSA-N
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Description

3-Isopropylphenyl N,N-dimethylcarbamate (CID: 19837) is a carbamate ester with the molecular formula C12H17NO2 . Carbamates are a class of compounds known for their significant chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds, making them highly valuable in scientific research . The carbamate group functions as a key structural motif, and its integration into molecules can modulate their biological and pharmacokinetic properties, potentially improving stability and duration of action . The core structure of carbamates allows them to act as cholinesterase inhibitors, a mechanism of action shared by many therapeutic agents and pesticides . Researchers investigate this compound and its analogs for their potential in various applications, including the study of enzyme kinetics and the development of bioactive molecules . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3938-45-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H17NO2/c1-9(2)10-6-5-7-11(8-10)15-12(14)13(3)4/h5-9H,1-4H3

InChI Key

RDKXIDLUGBHOCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)C

Origin of Product

United States

Synthetic Methodologies for 3 Isopropylphenyl N,n Dimethylcarbamate and Its Analogues

Primary Synthetic Pathways and Chemical Transformations

The most common and direct methods for the synthesis of aryl N,N-disubstituted carbamates, such as 3-Isopropylphenyl N,N-dimethylcarbamate, involve the reaction of a phenol (B47542) with a suitable carbamoylating agent. Two primary pathways are widely recognized: the reaction with N,N-dimethylcarbamoyl chloride and the phosgene-based route.

Reaction with N,N-Dimethylcarbamoyl Chloride

This is a widely utilized and straightforward method for the preparation of N,N-dimethylcarbamates. The synthesis involves the O-acylation of 3-isopropylphenol (B134271) with N,N-dimethylcarbamoyl chloride. google.comnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

The general reaction is as follows: (CH₃)₂CH-C₆H₄-OH + (CH₃)₂NCOCl → (CH₃)₂CH-C₆H₄-OC(O)N(CH₃)₂ + HCl

Common bases used for this transformation include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium hydroxide (B78521) or sodium hydroxide. google.comnih.gov The choice of solvent and reaction conditions can influence the yield and purity of the final product. Aprotic solvents like toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often employed. google.comprepchem.com

Table 1: Typical Reaction Conditions for the Synthesis of Aryl N,N-dimethylcarbamates from Phenols and N,N-Dimethylcarbamoyl Chloride

ParameterConditionPurpose/Comment
Phenol Substrate 3-IsopropylphenolThe hydroxyl group source.
Carbamoylating Agent N,N-Dimethylcarbamoyl ChlorideProvides the N,N-dimethylcarbamoyl moiety.
Base Triethylamine, Pyridine, KOH, NaOHHCl scavenger to drive the reaction forward.
Solvent Toluene, THF, AcetonitrileProvides a medium for the reaction.
Temperature 0°C to refluxTemperature can be adjusted to control reaction rate.
Reaction Time 1 to 10 hoursDependent on substrate reactivity and temperature.

This method is generally preferred due to the commercial availability of N,N-dimethylcarbamoyl chloride and the relatively mild reaction conditions required.

Phosgene-based Synthesis

An alternative, though more hazardous, route involves the use of phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. In this two-step process, the phenol is first reacted with phosgene to form a chloroformate intermediate, 3-isopropylphenyl chloroformate. This intermediate is then reacted with dimethylamine (B145610) to yield the desired N,N-dimethylcarbamate.

Step 1: Formation of the Chloroformate (CH₃)₂CH-C₆H₄-OH + COCl₂ → (CH₃)₂CH-C₆H₄-OCOCl + HCl

Step 2: Reaction with Dimethylamine (CH₃)₂CH-C₆H₄-OCOCl + 2(CH₃)₂NH → (CH₃)₂CH-C₆H₄-OC(O)N(CH₃)₂ + (CH₃)₂NH₂Cl

This method is effective but requires stringent safety precautions due to the high toxicity of phosgene. nih.gov The reaction is typically performed at low temperatures to control the reactivity of phosgene. A base is required in the second step to neutralize the hydrochloric acid generated.

Novel Approaches in Carbamate (B1207046) Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for carbamate synthesis, avoiding hazardous reagents like phosgene and carbamoyl (B1232498) chlorides.

One such approach is the use of dimethyl carbonate (DMC) as a "green" methylating and carbonylating agent. google.com While not a direct route to N,N-dimethylcarbamates from phenols in a single step, related transformations highlight the potential for greener synthetic pathways. For instance, processes have been developed for reacting phenols with dimethyl carbonate in the presence of a catalyst. google.com

Another modern approach involves transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This methodology could potentially be adapted for the synthesis of this compound by using an appropriate precursor. These methods offer the advantage of broad substrate scope and functional group tolerance. mit.edu

Table 2: Comparison of Synthetic Approaches for Carbamate Synthesis

MethodAdvantagesDisadvantages
Carbamoyl Chloride Readily available reagents, straightforward procedure.Carbamoyl chlorides can be moisture-sensitive.
Phosgene High reactivity, potentially high yields.Extremely toxic reagent, requires special handling.
Palladium-Catalyzed High functional group tolerance, broad scope. mit.eduRequires a catalyst, may be more complex. mit.edu

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described can be readily adapted to produce a wide range of structural analogues and derivatives.

Variation of the Phenyl Ring Substitution

Analogues with different substituents on the phenyl ring can be synthesized by starting with the appropriately substituted phenol. For example, using 3,4-dimethylphenol (B119073) instead of 3-isopropylphenol would yield 3,4-dimethylphenyl N,N-dimethylcarbamate. nist.gov The reactivity of the starting phenol can be influenced by the electronic nature of the substituents on the aromatic ring.

Variation of the N-Substituents

To synthesize analogues with different alkyl or aryl groups on the nitrogen atom, the corresponding N,N-disubstituted carbamoyl chloride (e.g., N,N-diethylcarbamoyl chloride) can be used in the reaction with 3-isopropylphenol. nih.gov Alternatively, in the phosgene-based route, a different secondary amine (e.g., diethylamine) can be used in the second step to introduce varied N-substituents.

Table 3: Examples of Precursors for the Synthesis of Analogues

Desired AnaloguePhenolic PrecursorCarbamoylating Agent / Amine
3-tert-Butylphenyl N,N-dimethylcarbamate3-tert-ButylphenolN,N-Dimethylcarbamoyl Chloride
3-Isopropylphenyl N,N-diethylcarbamate3-IsopropylphenolN,N-Diethylcarbamoyl Chloride
3-Isopropylphenyl N-methyl-N-ethylcarbamate3-IsopropylphenolN-Methyl-N-ethylcarbamoyl Chloride
4-Chlorophenyl N,N-dimethylcarbamate4-ChlorophenolN,N-Dimethylcarbamoyl Chloride

The flexibility of these synthetic routes allows for the systematic modification of the structure of this compound to explore structure-activity relationships in various chemical and biological contexts.

Structure Activity Relationship Sar Investigations of 3 Isopropylphenyl N,n Dimethylcarbamate

General Principles of Carbamate (B1207046) SAR

Carbamates are a class of organic compounds derived from carbamic acid. Their biological significance, especially as insecticides and therapeutic agents, often stems from their ability to inhibit crucial enzymes, most notably acetylcholinesterase (AChE). acs.orgresearchgate.net The general mechanism involves the carbamate acting as a substrate for the enzyme, mimicking the natural substrate, acetylcholine (B1216132). acs.org

The interaction leads to the carbamoylation of a serine residue within the enzyme's active site. nih.gov This process involves a nucleophilic attack from the serine's hydroxyl group on the carbamate's carbonyl carbon. nih.gov The resulting carbamoylated enzyme is temporarily inactivated because the hydrolysis required to regenerate the free, functional enzyme is significantly slower than the deacetylation that occurs with the natural substrate. acs.org This mechanism is termed "pseudo-irreversible inhibition" because, while the enzyme is covalently modified, the bond can eventually be hydrolyzed, allowing the enzyme to regain function. nih.govacs.org

The effectiveness of a carbamate inhibitor is therefore determined by two main factors: its affinity for the enzyme's active site and the rate at which the carbamoylated enzyme is hydrolyzed. acs.org These factors are directly influenced by the carbamate's molecular structure, including the nature of the substituents on both the oxygen and nitrogen atoms. nih.gov

Influence of Substituent Variations on Biological Activity

The isopropylphenyl moiety is crucial for the initial binding of the molecule to the target receptor. The phenyl ring itself can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues in the enzyme's active site. nih.gov

The isopropyl group, being a bulky and hydrophobic alkyl group, significantly enhances the molecule's lipophilicity. This property is critical for several reasons. Firstly, it facilitates the molecule's passage through biological membranes to reach its target. Secondly, and more importantly for SAR, the isopropyl group engages in hydrophobic interactions within specific hydrophobic pockets of the receptor. nih.govnih.gov The failure to match a ligand's hydrophobic groups with these pockets can lead to a dramatic loss of binding affinity. nih.gov The size and shape of the isopropyl group allow it to fit snugly into these pockets, displacing water molecules and leading to a favorable entropic contribution to the binding energy. acs.org This hydrophobic interaction helps to correctly orient the carbamate moiety for the subsequent carbamoylation step.

The N,N-dimethylcarbamate group is the "warhead" of the molecule, responsible for the covalent modification of the enzyme. chemrxiv.org The electronic properties of this group influence the susceptibility of the carbonyl carbon to nucleophilic attack by the active site serine.

The position of the isopropyl group on the phenyl ring is a critical determinant of biological activity. In 3-Isopropylphenyl N,N-dimethylcarbamate, the substituent is in the meta position. The spatial arrangement of substituents on a phenyl ring affects how the molecule fits into the binding site of a receptor.

Studies on positional isomers of various biologically active compounds consistently show that changing the substitution pattern from ortho to meta to para can lead to significant differences in efficacy and toxicity. researchgate.net This is because the geometry of the binding pocket is highly specific. The meta position of the isopropyl group in this compound places the bulky hydrophobic group in a specific spatial orientation relative to the carbamate ester linkage. This specific arrangement is thought to be optimal for docking with the target enzyme, allowing the isopropyl group to engage with a hydrophobic pocket while simultaneously positioning the carbamate group for efficient reaction with the catalytic serine. A shift to the ortho or para position would alter this spatial relationship, potentially leading to a less favorable interaction and reduced inhibitory activity due to steric clashes or a failure to properly engage with key binding residues.

Isomer PositionExpected Impact on ActivityRationale
Ortho (2-) Potentially reduced activitySteric hindrance from the adjacent isopropyl group may impede the approach of the active site serine to the carbamate carbonyl carbon.
Meta (3-) Optimal activityProvides a favorable spatial arrangement, allowing the isopropyl group to bind to a hydrophobic pocket while positioning the carbamate for reaction.
Para (4-) Potentially altered activityChanges the distance and angle between the hydrophobic anchor and the reactive group, which may lead to a suboptimal fit in the active site.

This table provides a generalized summary based on established SAR principles; actual activity can vary depending on the specific target enzyme.

Computational and In Silico Approaches in SAR Elucidation

Modern drug design and SAR analysis heavily rely on computational methods to predict and explain the interactions between a ligand and its receptor at the molecular level. These in silico techniques provide valuable insights that guide the synthesis and testing of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com In the context of this compound, docking studies are employed to model its interaction with the active site of a target enzyme, such as acetylcholinesterase. nih.gov

The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the receptor's crystal structure. Sophisticated algorithms then calculate the most stable binding poses, or "binding modes," and estimate the binding affinity, often expressed as a scoring function or binding energy. nih.gov

These studies can reveal key interactions that stabilize the ligand-receptor complex. For a carbamate inhibitor, docking can identify:

Hydrophobic interactions: Confirming the role of the isopropylphenyl group in binding to hydrophobic pockets within the enzyme's active site gorge. nih.gov

Hydrogen bonds: Although the N,N-dimethylcarbamate group cannot act as a hydrogen bond donor, the carbonyl oxygen can act as an acceptor.

Proximity and Orientation: Verifying that the carbamate group is positioned correctly relative to the catalytic serine residue (e.g., Ser203 in AChE) for the carbamoylation reaction to occur. mdpi.com

For covalent inhibitors like carbamates, specialized "covalent docking" methods can be used. These approaches model the formation of the covalent bond between the ligand and the receptor, providing a more accurate representation of the inhibited state and helping to rationalize the compound's potency and duration of action. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations can provide valuable insights into its binding mechanism with target enzymes, such as acetylcholinesterase (AChE), by modeling the movements and interactions of atoms in the system. These simulations complement experimental data by offering a detailed view of the conformational changes, binding stability, and key intermolecular interactions that govern the compound's biological activity.

Computational studies on various carbamate derivatives, which are structurally related to this compound, have utilized MD simulations to elucidate their inhibitory mechanisms against AChE. These simulations typically involve placing the carbamate molecule within the active site of the AChE enzyme in a simulated aqueous environment and then calculating the forces between atoms and their subsequent movements over a defined period, often in the nanosecond range.

A common approach involves an initial molecular docking study to predict the most favorable binding pose of the carbamate within the AChE active site. This docked complex then serves as the starting point for the MD simulation. The stability of the ligand-protein complex is a key aspect analyzed during the simulation. This is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site. For many carbamate-AChE complexes, simulations have shown that the system reaches equilibrium after a few nanoseconds, indicating a stable binding mode.

Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed on the MD simulation trajectories to provide a more quantitative estimate of the binding affinity. These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

While specific MD simulation data for this compound is not extensively detailed in publicly available literature, the general findings from simulations of analogous N,N-dimethylcarbamate inhibitors of AChE provide a framework for understanding its likely behavior. The table below summarizes typical parameters and findings from MD simulations of carbamate inhibitors with AChE.

Simulation ParameterTypical Value/FindingSignificance
Simulation Time 10 - 100 nanosecondsAllows for the observation of the system reaching equilibrium and stable binding.
RMSD of Ligand Stable fluctuations after initial equilibrationIndicates the stability of the ligand's binding pose within the active site.
RMSF of Active Site Residues Lower fluctuations in key binding residuesSuggests that these residues are directly involved in stable interactions with the inhibitor.
Key Interacting Residues (AChE) Trp84, Trp279, Tyr121, Tyr334, Phe330Highlights the importance of aromatic residues in the active site gorge for binding carbamate inhibitors.
Types of Interactions Hydrophobic, π-π stacking, hydrogen bondsElucidates the nature of the forces holding the inhibitor in the active site.
Binding Free Energy (MM/GBSA) Favorable negative valuesProvides a quantitative estimation of the binding affinity of the inhibitor for the enzyme.

These computational investigations underscore the importance of specific structural features of carbamate inhibitors for their effective binding to AChE. The insights gained from molecular dynamics simulations are instrumental in the rational design and optimization of new and more potent enzyme inhibitors.

Biochemical Mechanisms of Action and Target Interactions of 3 Isopropylphenyl N,n Dimethylcarbamate

Cholinesterase Inhibition by N,N-Dimethylcarbamates

N,N-dimethylcarbamates, including 3-Isopropylphenyl N,N-dimethylcarbamate, are recognized for their ability to inhibit cholinesterases. This inhibition is the cornerstone of their biological activity and is achieved through a specific chemical interaction with the enzyme's active site.

Mechanism of Acetylcholinesterase Carbamylation and Reactivation Kinetics

The inhibition of acetylcholinesterase (AChE) by carbamates is a multi-step process analogous to the hydrolysis of the natural substrate, acetylcholine (B1216132), but with significantly different kinetics. The process involves the carbamylation of a critical serine residue within the enzyme's active site. Initially, the carbamate (B1207046) inhibitor forms a non-covalent Michaelis complex with the enzyme. Following this, the carbamoyl (B1232498) moiety is transferred to the active site serine, displacing the isopropylphenyl leaving group and forming a stable, covalently bonded carbamoylated enzyme.

This carbamoylated enzyme is catalytically inactive. The recovery of enzyme activity depends on the hydrolysis of this carbamoyl-enzyme bond, a process known as decarbamoylation or reactivation. Unlike the rapid deacetylation that occurs with acetylcholine (taking microseconds), the decarbamoylation process is substantially slower, with half-lives for carbamoylated AChEs ranging from minutes to days. This slow rate of reactivation is the basis for the inhibitory effect.

The kinetics of decarbamoylation are heavily influenced by the steric bulk of the substituents on the carbamoyl nitrogen. As the size of the N-alkyl groups increases, the rate of hydrolysis decreases significantly. This is attributed to distortion of the enzyme's active site, particularly the acyl pocket, which hinders the access of water and the proper alignment of catalytic residues required for hydrolysis. For N,N-dimethylcarbamoylated AChE, the reactivation rate is considerably slower than for its N-monomethyl counterpart, but faster than for bulkier groups like N,N-diethyl.

Table 1: Influence of N-Alkyl Substituent Size on Decarbamoylation Rate of Carbamoylated Acetylcholinesterase

This table illustrates the relative decrease in the decarbamoylation rate constant as the steric bulk of the N-alkyl groups on the carbamoyl moiety increases, using N-monomethylcarbamoyl AChE as the baseline.

Carbamoyl GroupRelative Fold-Decrease in Decarbamoylation Rate Constant
N-monomethyl1 (Baseline)
N,N-dimethyl4
N-ethyl-N-methyl70
N,N-diethyl800

Differential Mechanisms of N-Methyl vs. N,N-Dimethyl Carbamate Hydrolysis by Esterases

The structural difference between N-methyl and N,N-dimethyl carbamates leads to distinct hydrolysis rates not only during the reactivation of inhibited AChE but also by other esterases in the body. The addition of the second methyl group on the nitrogen atom in N,N-dimethyl carbamates creates greater steric hindrance compared to N-methyl carbamates.

This steric bulk impedes the approach of the catalytic residues of esterases and the water molecule required for hydrolysis of the carbamate bond. Consequently, N,N-dimethyl carbamates are generally more resistant to hydrolysis by esterases than their N-methyl counterparts. This increased stability can lead to a longer duration of action as cholinesterase inhibitors and slower systemic clearance.

Butyrylcholinesterase Inhibition and Selectivity

In addition to AChE, this compound is expected to interact with butyrylcholinesterase (BChE), a related enzyme capable of hydrolyzing acetylcholine. The selectivity of carbamate inhibitors for AChE versus BChE is largely dictated by the structure of the leaving group—in this case, the 3-isopropylphenyl moiety.

The active site of BChE is larger and more flexible than that of AChE, allowing it to accommodate bulkier substituents on inhibitor molecules. Structure-activity relationship studies of related compounds have shown that phenylcarbamates featuring an isopropyl group on the aromatic ring can confer a high degree of selectivity for BChE. Specifically, N-4'-isopropylphenylcarbamates have been demonstrated to have a strong preference for inhibiting BChE over AChE. nih.gov While data for the 3-isopropylphenyl isomer is not specified, this trend suggests that this compound is also likely to be a potent and potentially selective inhibitor of BChE. This selectivity is significant, as BChE activity increases in the later stages of certain neurodegenerative diseases, making it a valuable therapeutic target. nih.gov

Table 2: Structure-Selectivity Relationship in Phenyl Carbamates

This table shows how different N-substituted moieties on the carbamate group influence the selectivity for Acetylcholinesterase (AChE) versus Butyrylcholinesterase (BChE), based on studies of various carbamate series.

N-Substituted Moiety on CarbamateObserved Enzyme Selectivity
N-methylMinimal selectivity (inhibits both AChE and BChE)
N-ethylModerate BChE preference
N-2'-methylphenylHigh AChE selectivity
N-4'-isopropylphenylHigh BChE preference

Specificity and Selectivity in Enzyme Interaction Profiles

Carbamates are a well-established class of mechanism-based inhibitors for serine hydrolases, a large and diverse enzyme superfamily that uses a catalytic serine residue to hydrolyze substrates. stanford.edunih.gov This family includes not only AChE and BChE but also numerous lipases, proteases, and esterases involved in a wide array of physiological processes, such as lipid metabolism and cell signaling. stanford.edu

The N,N-dimethylcarbamoyl group acts as a reactive "warhead" that can covalently modify the active site serine of many of these enzymes. Therefore, this compound has the potential to inhibit other serine hydrolases beyond the cholinesterases. The specificity and selectivity of its interactions across the entire enzyme family are determined by the 3-isopropylphenyl leaving group, which must fit into the substrate-binding pocket of a given enzyme to allow the carbamylation reaction to occur.

Determining the complete enzyme interaction profile of a carbamate inhibitor is commonly achieved through advanced techniques like competitive activity-based protein profiling (ABPP). nih.gov This method allows for the screening of an inhibitor against dozens of serine hydrolases simultaneously within a complex biological sample to assess its potency and selectivity. Without such a profile, the full spectrum of enzymatic targets for this compound remains uncharacterized, but its chemical nature suggests that off-target interactions with other serine hydrolases are possible.

Exploration of Other Potential Biological Targets

Beyond the serine hydrolase family, the structural components of this compound may allow it to interact with other biological targets. The 3-isopropylphenyl group, in particular, has been identified as a key pharmacophore for activity at unrelated protein targets.

Recent research has led to the discovery of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain signaling. nih.govnih.gov Notably, a highly effective TRPV1 antagonist, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, features the same 3-isopropylphenyl moiety found in the subject compound. nih.gov This finding suggests that the 3-isopropylphenyl group may facilitate binding to the TRPV1 receptor. This raises the possibility that this compound could exhibit some level of activity as a modulator of the TRPV1 channel, representing a potential biological target entirely distinct from its primary role as a cholinesterase inhibitor.

Metabolic Fate and Biotransformation Pathways of 3 Isopropylphenyl N,n Dimethylcarbamate

Hydrolytic Degradation Mechanisms

Hydrolysis represents a significant initial step in the breakdown of 3-Isopropylphenyl N,N-dimethylcarbamate. This process involves the cleavage of the carbamate (B1207046) ester linkage, a reaction that can be catalyzed by specific enzymes within biological systems.

In biological systems, the hydrolysis of carbamate esters is predominantly mediated by a class of enzymes known as esterases, particularly carboxylesterases. These enzymes are abundant in the liver and other tissues. The enzymatic reaction involves the nucleophilic attack on the carbonyl carbon of the carbamate group, leading to the breaking of the ester bond. This results in the formation of the corresponding phenol (B47542) and the N,N-dimethylcarbamic acid. The latter is unstable and is expected to decompose to dimethylamine (B145610) and carbon dioxide. The rate of hydrolysis can be influenced by the chemical structure of the carbamate and the specific esterases involved. While direct studies on this compound are not extensively documented, the hydrolysis of other N,N-dimethylcarbamates proceeds via this well-established mechanism. researchgate.netrsc.org

The primary products resulting from the hydrolytic cleavage of this compound are 3-isopropylphenol (B134271) and N,N-dimethylcarbamic acid. As mentioned, N,N-dimethylcarbamic acid is transient and readily breaks down into dimethylamine and carbon dioxide. 3-Isopropylphenol can then undergo further metabolic transformations, such as conjugation reactions (e.g., glucuronidation or sulfation), to enhance its water solubility and facilitate elimination.

Parent Compound Hydrolytic Metabolites Further Breakdown Products
This compound3-Isopropylphenol-
N,N-Dimethylcarbamic acidDimethylamine, Carbon Dioxide

Oxidative Metabolic Pathways

In addition to hydrolysis, this compound is expected to undergo oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) monooxygenase system located in the endoplasmic reticulum of liver cells and other tissues. These oxidative reactions can occur at several sites on the molecule, including the aromatic ring, the isopropyl substituent, and the N-methyl groups.

The aromatic ring of this compound is a potential site for hydroxylation. CYP450 enzymes can introduce a hydroxyl group (-OH) at various positions on the phenyl ring. The exact position of hydroxylation can be influenced by the directing effects of the existing substituents, the isopropyl group and the carbamate ester moiety. This metabolic step increases the polarity of the molecule, preparing it for subsequent conjugation and excretion.

The N,N-dimethylamino moiety of the carbamate group is a key target for oxidative metabolism. nih.govnih.govresearchgate.net The process of N-dealkylation, specifically N-demethylation, is a common metabolic pathway for compounds containing N-methyl groups. nih.gov This reaction is catalyzed by CYP450 enzymes and involves the hydroxylation of one of the N-methyl groups to form an unstable N-hydroxymethyl intermediate. nih.gov This intermediate then spontaneously decomposes to yield the N-desmethyl metabolite (3-isopropylphenyl N-methylcarbamate) and formaldehyde. nih.gov A second N-demethylation step could potentially occur, leading to the formation of the primary amine metabolite. Another possible nitrogen transformation is N-oxidation, where the nitrogen atom of the dimethylamino group is directly oxidized to form an N-oxide metabolite.

Metabolic Pathway Potential Metabolites
Aromatic HydroxylationHydroxylated this compound
Oxidation of Isopropyl GroupHydroxylated isopropyl derivatives
N-Demethylation3-Isopropylphenyl N-methylcarbamate
3-Isopropylphenyl carbamate
N-OxidationThis compound N-oxide

Conjugation Reactions

Conjugation represents a critical Phase II metabolic process wherein the parent compound or its Phase I metabolites are coupled with endogenous molecules. This reaction increases the water solubility of the xenobiotic, thereby facilitating its excretion. For carbamate insecticides, conjugation reactions primarily involve the hydroxylated metabolites formed during Phase I oxidative metabolism.

In plants, the hydroxylated metabolites of carbamates are rapidly conjugated, with glycosides being the most common form. wgtn.ac.nz These sugar conjugates, such as O-glucosides, are formed by the enzymatic transfer of a glucose moiety from uridine (B1682114) diphosphoglucose (UDPG) to the hydroxyl group of the metabolite. nih.gov This process serves to detoxify the compound and sequester it within the plant cell, often in the vacuole. researchgate.net

The table below summarizes the types of conjugation reactions generally observed for carbamate insecticides, which are presumed to be relevant for this compound.

Type of Conjugation Endogenous Molecule Resulting Conjugate Biological System
GlucosylationGlucoseO-GlucosidePlants
GlucuronidationGlucuronic AcidO-GlucuronideMammals
SulfationSulfateO-SulfateMammals
Glutathione ConjugationGlutathioneGlutathione ConjugateMammals

Comparative Metabolic Profiles in Different Biological Systems (e.g., Insects, Plants)

The metabolic pathways of carbamate insecticides can exhibit both qualitative and quantitative differences between biological systems, such as insects and plants. These differences can influence the compound's selectivity and persistence in the environment.

Insects:

In insects, the metabolism of carbamates is a key factor in their detoxification and the development of resistance. The major metabolic pathways are oxidative and are catalyzed by mixed-function oxidase (MFO) enzymes. For a close analog, 3-Isopropylphenyl N-methylcarbamate, studies in houseflies have shown that metabolism is a significant factor in resistance. Resistant strains metabolize the compound much more rapidly than susceptible strains. The primary metabolic attacks are expected to be N-demethylation at the carbamate nitrogen and hydroxylation of the isopropyl group and the aromatic ring. These oxidative reactions are then followed by conjugation.

The table below illustrates the expected primary metabolic reactions of this compound in insects, based on studies of analogous compounds.

Metabolic Reaction Enzyme System Primary Metabolites
N-DemethylationMixed-Function Oxidases (MFO)3-Isopropylphenyl N-methylcarbamate
Ring HydroxylationMixed-Function Oxidases (MFO)Hydroxylated this compound
Isopropyl Group HydroxylationMixed-Function Oxidases (MFO)3-(1-hydroxy-1-methylethyl)phenyl N,N-dimethylcarbamate, 3-(2-hydroxy-1-methylethyl)phenyl N,N-dimethylcarbamate
Ester HydrolysisEsterases3-Isopropylphenol and N,N-dimethylcarbamic acid

Plants:

In plants, carbamates are also metabolized through hydrolysis and oxidation. wgtn.ac.nz The uptake of these compounds is often through the roots, with subsequent translocation throughout the plant. nih.gov The primary routes of detoxification involve the hydroxylation of the aromatic ring or the alkyl substituents, followed by rapid conjugation to form glycosides. wgtn.ac.nz These glycoside conjugates are generally considered to be stable and are stored in the plant tissues, effectively removing the toxicant from active circulation. Hydrolysis of the carbamate ester linkage to yield the corresponding phenol is also a significant pathway. wgtn.ac.nz

The comparative metabolic pathways in insects and plants are summarized in the table below, highlighting the key differences.

Metabolic Pathway Insects Plants
Primary Reactions Oxidation (N-demethylation, ring and alkyl hydroxylation), HydrolysisHydrolysis, Oxidation (ring and alkyl hydroxylation)
Key Enzymes Mixed-Function Oxidases, EsterasesPeroxidases, Esterases, Glucosyltransferases
Primary Conjugates Not extensively studied for this specific compound, but likely sulfates and glucosidesGlycosides (O-glucosides)
Metabolic Rate Can be very rapid, especially in resistant strainsGenerally slower, leading to the formation of persistent conjugates

Environmental Fate and Degradation of 3 Isopropylphenyl N,n Dimethylcarbamate

Hydrolysis in Aqueous and Soil Environments

Hydrolysis is a primary mechanism for the degradation of carbamate (B1207046) pesticides in both aqueous and soil environments. who.int The rate of hydrolysis is significantly influenced by pH. For N,N-dimethylcarbamates, the hydrolysis mechanism typically involves the formation of an addition product with a hydroxyl ion, which then yields the corresponding alcohol (3-isopropylphenol) and N,N-dimethylcarbamic acid. who.int The latter is unstable and decomposes to carbon dioxide and dimethylamine (B145610).

Table 1: General Factors Influencing Hydrolysis of Carbamates

FactorInfluence on Hydrolysis Rate
pH Generally increases with increasing pH (alkaline conditions accelerate hydrolysis).
Temperature Higher temperatures typically increase the rate of hydrolysis.
Soil Composition Clay and organic matter content can affect adsorption and catalysis.
Moisture Water is a reactant, so adequate moisture is necessary for hydrolysis to occur.

Photodegradation Under Various Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the dissipation of carbamates in the environment. who.int Carbamates can absorb light, particularly in the ultraviolet spectrum, which can lead to the cleavage of chemical bonds. This process can occur on soil surfaces, in the atmosphere, and in the upper layers of water bodies.

The efficiency of photodegradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents (such as humic substances in water), and the physical state of the compound. While specific studies on the photodegradation of 3-Isopropylphenyl N,N-dimethylcarbamate are not available, the aromatic ring in its structure suggests that it is likely susceptible to photolytic transformation. Photodegradation products of carbamates can be numerous and may include hydroxylated derivatives and products resulting from the cleavage of the carbamate ester bond.

Microbial Degradation in Soil and Water Ecosystems

Microbial degradation is a crucial process in the breakdown of carbamate pesticides in soil and water. who.int A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade various carbamates. The primary step in the microbial metabolism of carbamates is often the hydrolysis of the ester linkage, catalyzed by enzymes such as carbamate hydrolases. frontiersin.org

Following the initial hydrolysis, the resulting 3-isopropylphenol (B134271) and dimethylamine can be further utilized by microorganisms as sources of carbon and nitrogen. Environmental conditions that are favorable for microbial growth and activity, such as optimal temperature, moisture, pH, and nutrient availability, will also enhance the rate of microbial degradation of carbamates. who.int Studies on other isopropylphenyl carbamates have identified specific bacterial strains capable of utilizing these compounds as a sole carbon source, suggesting that similar pathways may exist for this compound. nih.gov

Volatilization and Environmental Distribution Modeling

Volatilization, the process by which a substance evaporates from soil or water into the atmosphere, can be a factor in the environmental distribution of some pesticides. The tendency of a chemical to volatilize is related to its vapor pressure and its Henry's Law constant. In general, carbamates have low vapor pressures, which suggests that volatilization from soil and water surfaces may be a minor dissipation pathway. who.int

However, environmental conditions such as temperature, soil moisture, and air movement can influence the rate of volatilization. montana.edu Environmental distribution models, which use physicochemical properties like water solubility, vapor pressure, and soil adsorption coefficients (Koc), can be used to predict the likely partitioning of a chemical in the environment. Based on the general properties of carbamates, it is expected that this compound would primarily partition to soil and water rather than the atmosphere.

Factors Influencing Environmental Persistence and Transformation

Table 2: Key Factors Affecting the Environmental Persistence of Carbamates

FactorDescriptionImpact on Persistence
Soil Properties Includes pH, organic matter content, clay content, and microbial population.High organic matter can increase adsorption, potentially decreasing bioavailability for degradation but also protecting from volatilization. Optimal pH and microbial activity decrease persistence.
Climatic Conditions Temperature, sunlight intensity, and rainfall.Higher temperatures and sunlight intensity generally decrease persistence by accelerating hydrolysis, photodegradation, and microbial activity. Rainfall can influence leaching and runoff.
Chemical Structure The nature of the substituent groups on the phenyl ring and the nitrogen of the carbamate.The N,N-dimethyl substitution affects the mechanism and rate of hydrolysis compared to N-methyl carbamates. who.int
Bioavailability The fraction of the compound that is available for uptake by organisms or for degradation.Adsorption to soil particles can reduce bioavailability and increase persistence.

Analytical Methodologies for 3 Isopropylphenyl N,n Dimethylcarbamate and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 3-Isopropylphenyl N,N-dimethylcarbamate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-performance liquid chromatography is a widely utilized technique for the analysis of carbamate (B1207046) pesticides due to their thermal lability, which can make gas chromatography challenging. For phenyl-N-methylcarbamates, reversed-phase HPLC is a common approach. Separation is typically achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is often performed using a UV detector, with a wavelength set around 220 nm providing good sensitivity for these compounds.

To enhance the sensitivity and selectivity of detection, especially in complex matrices like environmental or biological samples, HPLC systems can be coupled with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace-level determination of carbamates. This technique offers high selectivity and sensitivity, allowing for the confident identification and quantification of the target analyte.

For the closely related isomer, isoprocarb (B1672275) (2-isopropylphenyl N-methylcarbamate), a validated UHPLC-QqQ-MS/MS method has been developed for its determination in coffee beans. This method utilizes a C18 column with a gradient elution of acetonitrile and water, demonstrating the applicability of this approach for isopropylphenyl carbamates. rsc.org

Table 1: Illustrative HPLC Conditions for Isoprocarb Analysis

ParameterCondition
Instrument UHPLC-QqQ-MS/MS
Column Chromolith® RP-18e End-capped (100 x 3 mm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B (0–1 min), 10–90% B (1–4 min), 90% B (4–6 min), 90–10% B (6–7 min), 10% B (7–7.5 min)
Flow Rate 0.4 mL/min
Detection Triple Quadrupole Mass Spectrometer

This table presents data for the related compound isoprocarb as a representative example.

Gas Chromatography (GC) for Compound Analysis

Gas chromatography is another powerful separation technique, though its direct application to carbamates like this compound can be hindered by their thermal instability. Direct injection of carbamates into a hot GC inlet can lead to their degradation, resulting in poor peak shape and inaccurate quantification. However, with careful optimization of conditions, such as using a lower injection port temperature and a suitable column, direct GC analysis is possible.

For the analysis of isoprocarb, a gas chromatography method using a nitrogen-phosphorus detector (NPD) has been reported. youngin.com The NPD is highly selective for nitrogen-containing compounds, making it well-suited for carbamate analysis. The method utilized an HP-5ms column, which is a low-bleed (5%-phenyl)-methylpolysiloxane column, demonstrating good separation and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is also a valuable tool for the identification and quantification of carbamates. Pyrolysis-GC-MS has been used to investigate the thermal decomposition products of isoprocarb. nih.gov This technique provides detailed information about the fragmentation patterns of the molecule at elevated temperatures.

Table 2: Example GC Conditions for Isoprocarb Analysis

ParameterCondition
Instrument Agilent 6820 GC with NPD
Column HP-5ms (30 m × 0.32 mm × 0.25 µm)
Inlet Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium
Oven Program 70 °C (1 min), then 12 °C/min to 280 °C (15 min)

This table presents data for the related compound isoprocarb as a representative example.

Derivatization Strategies for Enhanced Chromatographic Detection

To overcome the challenges of thermal instability in GC analysis, derivatization is a common strategy. This involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For carbamates, derivatization often targets the N-H group of the carbamate moiety.

One common approach is silylation, where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, replaces the active hydrogen. This increases the volatility and thermal stability of the molecule. Another strategy is acylation, which involves the introduction of an acyl group.

A sensitive GC-MS method for the determination of several carbamates, including isoprocarb, involves derivatization with 9-xanthydrol. nih.gov This reaction is performed directly in the water sample, and the resulting derivatives are then extracted and analyzed by GC-MS. This method offers excellent sensitivity, with limits of quantification in the low nanogram per liter range.

Spectroscopic Identification and Quantification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools in this regard.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for its identification and confirmation. In GC-MS analysis of the related compound isoprocarb, characteristic fragment ions are observed, which can be used for its selective detection. nih.gov

Enzyme-Based Bioanalytical Assays for Detection and Activity Assessment

Enzyme-based bioanalytical assays offer a sensitive and often high-throughput approach for the detection and activity assessment of certain classes of compounds. For carbamates like this compound, which are known inhibitors of acetylcholinesterase (AChE), enzyme inhibition assays are particularly relevant. medchemexpress.com

The principle of these assays is based on the ability of the carbamate to inhibit the activity of AChE. The degree of inhibition is proportional to the concentration of the carbamate. The activity of the enzyme is typically monitored by measuring the rate of hydrolysis of a substrate that produces a colored or fluorescent product.

A common method is the Ellman's assay, which uses acetylthiocholine (B1193921) as the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically. A decrease in the rate of color formation in the presence of a sample indicates the presence of an AChE inhibitor.

Electrochemical biosensors based on AChE inhibition have also been developed for the detection of isoprocarb. nih.gov These sensors utilize a modified electrode to measure the electrochemical signal produced by the enzymatic reaction, and the inhibition of this signal is used to quantify the carbamate.

These enzyme-based assays are valuable for screening purposes and for assessing the biological activity of this compound and its metabolites.

Mechanisms of Biological Resistance to Carbamate Compounds

Biochemical Mechanisms of Resistance to Carbamate (B1207046) Insecticides

Biochemical resistance involves specific molecular or cellular adaptations that prevent the insecticide from reaching its target site or from effectively binding to it.

The most direct form of resistance to carbamate insecticides is the modification of their target site, the acetylcholinesterase (AChE) enzyme. nih.gov Carbamates work by binding to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (B1216132), which leads to paralysis and death of the insect. nih.gov

In resistant insects, mutations in the ace-1 gene, which codes for AChE, result in an altered enzyme structure. These structural changes reduce the binding affinity of carbamate molecules to the enzyme. nih.gov This phenomenon, often referred to as MACE (Modified Acetylcholinesterase), allows the enzyme to continue functioning even in the presence of the insecticide. nih.gov While numerous mutations have been identified in various insect species that confer resistance to carbamates and organophosphates, specific research detailing AChE mutations in response to selection with 3-Isopropylphenyl N,N-dimethylcarbamate is not extensively documented. However, this mechanism is a principal and well-established pathway for resistance to the carbamate class as a whole.

Table 1: Common Amino Acid Substitutions in the Acetylcholinesterase (AChE) Gene Associated with Carbamate Resistance in Various Insect Species

MutationAmino Acid ChangeInsect Species Examples
G119SGlycine → SerineCulex pipiens, Anopheles gambiae
F290VPhenylalanine → ValineSpodoptera frugiperda
A201SAlanine → SerineSpodoptera frugiperda

Note: This table represents common mutations found to confer carbamate resistance in general; specific studies on this compound are limited.

Metabolic resistance is the most common and often most challenging mechanism of insecticide resistance. pjoes.comahdb.org.uk It involves the detoxification of the insecticide by enzymes before it can reach its target site in the nervous system. Resistant insects may possess higher levels or more efficient forms of these detoxification enzymes. pjoes.comahdb.org.uk

Two major enzyme families are implicated in the metabolic detoxification of carbamates:

Esterases (Carboxylesterases): These enzymes hydrolyze the ester bond in carbamate insecticides, breaking them down into less toxic metabolites. The overproduction of these enzymes, often due to gene amplification or upregulation, is a frequently observed resistance mechanism.

Oxidases (Cytochrome P450 monooxygenases): This large and versatile family of enzymes detoxifies xenobiotics, including insecticides, through oxidative reactions. They can modify the carbamate molecule, making it more water-soluble and easier to excrete, or altering it in a way that prevents it from binding to AChE. The use of synergists like piperonyl butoxide, which inhibits P450 enzymes, can help confirm the role of this mechanism in resistance. nih.govwho.intescholarship.org

Genetic Basis of Resistance Development and Inheritance Patterns

The genetic basis of resistance determines how quickly it develops in a population and how it is passed on to subsequent generations. Resistance can be controlled by a single gene (monofactorial) or multiple genes (polygenic). nih.gov

Research on the housefly, Musca domestica, provides specific insights into the inheritance of resistance to a closely related compound, m-isopropylphenyl methylcarbamate (MIP). Studies by Georghiou and Garber revealed that when used in combination with the synergist piperonyl butoxide (which inhibits metabolic detoxification), resistance to MIP was inherited as a partially dominant, single major factor. nih.govwho.intescholarship.org This monofactorial inheritance suggests that a primary detoxification gene is responsible for the resistance phenotype. nih.govwho.intescholarship.org This pattern was also observed for resistance to other carbamates like Sevin and Zectran when synergized. nih.govwho.intescholarship.org

However, the stability of this resistance was found to be low. When selection pressure with MIP was removed, resistance in the housefly strain regressed rapidly, with the population becoming almost fully susceptible by the 54th generation. oup.com This suggests that the gene conferring resistance may carry a fitness cost, meaning that in the absence of the insecticide, susceptible individuals have a reproductive advantage over resistant ones. oup.com

Table 2: Inheritance of Resistance to Synergized m-isopropylphenyl methylcarbamate (MIP) in the Housefly (Musca domestica)

Genetic CrossExpected Ratio (Resistant:Susceptible)Observed ResultsConclusion on Inheritance
F1 Hybrid x Susceptible Parent (Backcross)1:1Data closely fit the expected 1:1 segregation.Monofactorial (single gene)
F2 Generation (F1 x F1)3:1Dosage-mortality lines indicated segregation into distinct phenotypes.Partially Dominant

Source: Based on findings from Georghiou, G. P., & Garber, M. J. (1965). nih.govwho.intescholarship.org

Cross-Resistance Phenomena to Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. This is a critical consideration in pest management, as the use of one product can render others ineffective.

Housefly strains selected for high resistance to m-isopropylphenyl N-methylcarbamate have demonstrated a broad spectrum of cross-resistance. Research has shown that these carbamate-resistant strains also exhibit significant resistance to:

Chlorinated Hydrocarbons: Maximal or near-maximal cross-resistance to DDT and methoxychlor (B150320) was observed. Selection with the carbamate also induced cross-resistance to lindane and dieldrin.

Organophosphates: Various levels of cross-tolerance or cross-resistance to organophosphorus compounds were also documented.

This broad pattern of cross-resistance suggests that the underlying mechanism, likely enhanced metabolic detoxification by esterases and oxidases, is capable of degrading insecticides from multiple chemical classes. The resemblance of the cross-resistance spectra to that of organophosphate-selected strains points to a relationship in the esterase enzymes responsible for detoxifying both carbamates and organophosphates.

Strategies for Resistance Management and Counteraction

Effective insecticide resistance management (IRM) aims to delay or prevent the evolution of resistance, thereby preserving the efficacy of available chemical controls. The core principle is to minimize selection pressure. ahdb.org.uk Strategies are generally applicable to the carbamate class as a whole.

Rotation of Insecticides: This is a cornerstone of IRM. It involves alternating the use of insecticides with different modes of action (MoA). For example, a carbamate (MoA Group 1A) could be rotated with a pyrethroid (MoA Group 3A) or a neonicotinoid (MoA Group 4A). This prevents successive generations of a pest from being selected by the same type of chemical pressure. ahdb.org.uk

Use of Mixtures and Mosaics: Tank-mixing insecticides with different MoAs can be effective, provided there is no cross-resistance. A spatial mosaic, where different insecticides are used in different areas, can also help maintain a pool of susceptible individuals.

Integrated Pest Management (IPM): IPM strategies reduce the reliance on chemical insecticides by incorporating other control methods. These include:

Biological Control: Utilizing natural predators, parasitoids, and pathogens.

Cultural Control: Practices like crop rotation, sanitation, and trap cropping that disrupt the pest life cycle.

Monitoring and Thresholds: Applying insecticides only when pest populations reach a level that causes economic damage, rather than on a fixed schedule.

By implementing these strategies, the development of resistance to compounds like this compound and other valuable insecticides can be significantly delayed.

Future Research Directions and Emerging Applications of 3 Isopropylphenyl N,n Dimethylcarbamate Research

Rational Design of Next-Generation Carbamate (B1207046) Derivatives

The rational design of new carbamate derivatives is a cornerstone of modern medicinal and agricultural chemistry. nih.gov This approach moves beyond serendipitous discovery to a targeted process of modifying molecular structures to enhance desired properties and minimize off-target effects. The carbamate moiety is a versatile scaffold, acting as a key structural motif in many approved drugs and serving as a peptide bond surrogate due to its chemical stability and ability to permeate cell membranes. nih.govacs.org

The design of next-generation carbamates involves a deep understanding of structure-activity relationships (SAR). The carbamate functionality itself offers multiple points for modification on its O- and N-termini, which can modulate biological properties, stability, and pharmacokinetic profiles. nih.gov Its ability to participate in hydrogen bonding and impose conformational restrictions is a key consideration in designing molecules that interact specifically with biological targets. nih.gov For instance, N-monomethyl carbamates are often potent insecticides, while N,N-dimethyl carbamates may exhibit different biological activities and are sometimes used for therapeutic purposes. vt.edu Researchers are exploring these subtle structural differences to create derivatives with high target selectivity, thereby reducing the potential for adverse effects on non-target organisms. vt.edu

Advanced Computational Chemistry in Carbamate Discovery and Optimization

The integration of advanced computational chemistry has revolutionized the discovery and optimization of carbamate derivatives. These in silico methods accelerate the identification of promising lead compounds and refine their properties before synthesis, saving significant time and resources.

Generative Artificial Intelligence (AI) models, combined with structure-based drug design, have been successfully employed to discover novel carbamate inhibitors for complex biological targets. nih.govfigshare.com For example, a generative AI engine called REINVENT was used to design potent inhibitors of Casitas B-lymphoma proto-oncogene-b (Cbl-b), an important negative regulator in T cell activation. nih.govresearchgate.net This process involves iterative in silico design rounds guided by physics-based affinity predictions and machine learning models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govfigshare.com

Other computational techniques play a crucial role:

Molecular Docking: This method predicts the binding orientation of a ligand (like a carbamate derivative) to its target protein. It has been used to assess the affinity of carbamates for targets like melatonin (B1676174) receptors, with docking scores helping to rank potential candidates. nih.gov

Density Functional Theory (DFT): DFT simulations are used to understand the conformational landscape of carbamate monomers. This provides fundamental insights into their structure, which is critical for designing sequence-defined polymers and other functional materials. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are applied to guide the selection of drug candidates with improved properties and reduce the chances of late-stage failures in drug development. researchgate.net

These computational approaches allow for the rapid screening of virtual libraries and the prioritization of compounds for synthesis, significantly improving the efficiency of the discovery pipeline. researchgate.net

Exploration of New Biological Targets and Therapeutic Potential

While the primary biological target of many carbamate insecticides is acetylcholinesterase (AChE), recent research has unveiled novel and unexpected interactions with other biological systems, opening up new avenues for therapeutic applications and a better understanding of their toxicology. vt.edu

A significant finding is the identification of certain carbamates as ligands for human melatonin receptors (hMT1 and hMT2). nih.govnih.gov An integrated screening approach combining pharmacoinformatics and in vitro assays demonstrated that insecticides like carbaryl (B1668338) and carbofuran (B1668357) are structural mimics of the neurohormone melatonin. nih.gov They exhibit differential affinities and efficacies at the two receptor subtypes, potentially impacting circadian rhythms, glucose homeostasis, and insulin (B600854) secretion. nih.govbeyondpesticides.org This discovery points to a new mechanism by which carbamates could affect human health and suggests the need to assess environmental chemicals for their ability to disrupt circadian activity. nih.govbeyondpesticides.org

Another exciting frontier is the development of carbamates as immunomodulatory agents. Researchers have successfully discovered a potent series of carbamate inhibitors for Cbl-b, an E3 ligase that negatively regulates the activation of T cells and other immune cells. nih.gov Inhibiting Cbl-b can enhance immune responses, representing a promising strategy for cancer immunotherapy. The accelerated discovery of these inhibitors was made possible by combining generative AI with structure-based design. nih.gov

The exploration of these and other potential targets could lead to the repurposing of existing carbamate structures or the design of entirely new molecules for treating a range of conditions, from sleep disorders and metabolic diseases to cancer. nih.govbeyondpesticides.org

Sustainable Synthesis and Green Chemistry Approaches in Carbamate Development

In response to growing environmental concerns, significant research efforts are being directed towards developing sustainable and green synthetic routes for carbamates. These methods aim to replace hazardous reagents, reduce waste, and utilize renewable resources.

A major focus has been finding alternatives to the highly toxic and corrosive phosgene (B1210022) traditionally used in carbamate production. researchgate.net Carbon dioxide (CO2), an abundant, non-toxic, and renewable C1 source, has emerged as a highly attractive substitute. nih.gov Green synthetic methods have been developed to produce various carbamates by reacting CO2 with amines and alcohols, often under mild conditions and catalyzed by basic catalysts. rsc.org

Other innovative green chemistry approaches include:

One-Pot Hofmann Rearrangement: A green oxidation process using oxone and potassium chloride allows for the synthesis of N-aryl and O-alkyl carbamates from aromatic amides in a single step, avoiding harsh reagents. researchgate.netnih.gov

Use of Boc-Protected Amines: A novel methodology facilitates the direct transformation of readily available Boc-protected amines into carbamates, thiocarbamates, and ureas using a simple base, which obviates the need for hazardous reagents and metal catalysts. rsc.org

Catalytic Carbonylation: Efficient catalyst systems are being developed for the carbonylation of amines to produce carbamates, with a focus on catalyst reusability to improve the sustainability of the process. researchgate.net

These sustainable methodologies not only reduce the environmental footprint of carbamate manufacturing but also align with the principles of green chemistry, offering safer and more efficient pathways for producing these valuable compounds. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.